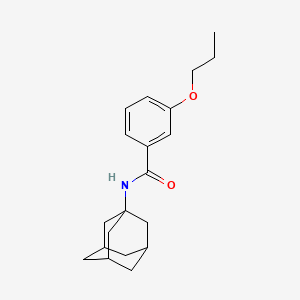

N-1-adamantyl-3-propoxybenzamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-3-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-2-6-23-18-5-3-4-17(10-18)19(22)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-5,10,14-16H,2,6-9,11-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMJBIJUSJUCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimal synthetic routes for N-1-adamantyl-3-propoxybenzamide, and how can reaction yields be maximized?

Methodological Answer:

- Route 1: React 1-adamantylamine with 3-propoxybenzoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of triethylamine (TEA) as a base.

- Route 2: Use 3-propoxybenzoyl chloride as the acylating agent, reacting directly with 1-adamantylamine under inert conditions (e.g., nitrogen atmosphere).

- Yield Optimization:

- Maintain stoichiometric ratios (1:1.2 molar ratio of amine to acylating agent).

- Control temperature (0–25°C for benzoyl chloride reactions; 25–50°C for carbodiimide-mediated couplings).

- Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Reported yields for analogous adamantyl benzamides range from 37% to 91% depending on protocol rigor .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify adamantyl protons (δ 1.6–2.2 ppm as multiplet) and propoxy groups (δ 1.0–1.2 ppm for -CH2CH2CH3, δ 3.9–4.1 ppm for -OCH2-).

- 13C NMR: Confirm carbonyl resonance (δ ~165–170 ppm) and adamantyl carbons (δ 27–45 ppm).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water).

- Mass Spectrometry (MS): Verify molecular ion peak (e.g., ESI-MS: [M+H]+ at m/z calculated for C20H27NO2 = 313.4 g/mol). Cross-reference with PubChem data for analogous benzamides .

Q. How can researchers determine the solubility and stability of this compound in biological assays?

Methodological Answer:

- Solubility Testing:

- Use shake-flask method in PBS (pH 7.4) or DMSO. Centrifuge at 10,000×g for 10 min to remove undissolved particles. Quantify via UV-Vis spectroscopy (λmax ~270–290 nm for benzamides).

- For low solubility (<10 µg/mL), employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations.

- Stability Assessment:

- Incubate compound in assay buffers (e.g., DMEM, RPMI) at 37°C. Monitor degradation over 24–72 hours using HPLC. Adamantyl derivatives typically exhibit high thermal stability due to rigid hydrocarbon frameworks .

Advanced Research Questions

Q. How does the adamantyl moiety influence the compound’s pharmacokinetic properties, and what experimental approaches validate these effects?

Methodological Answer:

- Lipophilicity and Permeability:

- Calculate logP (e.g., using ChemDraw or XLogP3). Adamantyl increases logP, enhancing membrane penetration. Validate via parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers.

- Metabolic Stability:

- Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS. Adamantyl groups may reduce metabolic clearance due to steric hindrance.

- Molecular Docking:

- Model interactions with target proteins (e.g., cholinesterases) using AutoDock Vina. Adamantyl’s hydrophobic bulk may occupy allosteric pockets, as seen in related benzamide derivatives .

Q. How can researchers resolve discrepancies in reported biological activity data for adamantyl-containing benzamide derivatives?

Methodological Answer:

- Assay Validation:

- Replicate experiments with strict controls (e.g., positive/negative controls, solvent-matched blanks).

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) to confirm target specificity.

- Compound Integrity:

- Re-purify batches via preparative HPLC if impurities (>5%) are detected.

- Test for stability under assay conditions (e.g., pH, temperature).

- Data Normalization:

- Compare IC50/EC50 values against reference standards (e.g., donepezil for cholinesterase inhibition). Address variability in cell lines or enzyme sources .

Q. What methodologies are employed to evaluate the potential of this compound in material science applications?

Methodological Answer:

- Polymer Composite Studies:

- Incorporate the compound into polymer matrices (e.g., polyamide, polyurethane) at 1–5 wt%. Test thermal stability via thermogravimetric analysis (TGA; heating rate 10°C/min under N2).

- Compare glass transition temperatures (Tg) using differential scanning calorimetry (DSC).

- Nanomaterial Synthesis:

- Use as a stabilizing ligand for metal nanoparticles (e.g., AuNPs). Characterize via TEM and UV-Vis (surface plasmon resonance). Adamantyl’s rigidity may enhance dispersion stability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

Methodological Answer:

- Functional Group Modifications:

- Synthesize analogs with varied substituents (e.g., 3-methoxy, 3-fluoro) to probe electronic effects.

- Replace propoxy with shorter/longer alkoxy chains to assess steric tolerance.

- Biological Screening:

- Test analogs against target panels (e.g., kinase inhibitors, GPCRs). Use high-throughput screening (HTS) for dose-response curves.

- Corrogate activity data with computational descriptors (e.g., molecular polar surface area, H-bond donors/acceptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.